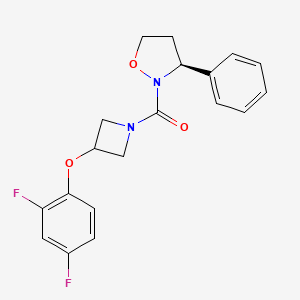
RIP1 kinase inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIP1 kinase inhibitor 6 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator in the programmed necrosis pathway. This pathway is involved in various diseases, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain malignancies . This compound is designed to inhibit the kinase activity of RIPK1, thereby modulating inflammation and cell death processes.
Preparation Methods
The synthesis of RIP1 kinase inhibitor 6 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, cyano, hydroxyl, and alkoxy . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
RIP1 kinase inhibitor 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups .
Scientific Research Applications
RIP1 kinase inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Investigated for its role in modulating cell death and inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, neurodegenerative diseases, and inflammatory conditions
Mechanism of Action
RIP1 kinase inhibitor 6 exerts its effects by binding to the kinase domain of RIPK1, thereby inhibiting its activity. This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis, a form of programmed cell death . The molecular targets and pathways involved include the NF-κB, MAPK, and JNK pathways, which are critical for inflammation and cell survival .
Comparison with Similar Compounds
RIP1 kinase inhibitor 6 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor that also targets the kinase domain but with different binding properties.
GSK2982772: A RIPK1 inhibitor investigated for its potential in treating rheumatoid arthritis.
Compound 56 (RIPA-56): A highly potent and metabolically stable RIPK1 inhibitor used in preclinical studies.
This compound stands out due to its improved metabolic stability and efficacy in both human and murine cells .
Properties
Molecular Formula |
C19H18F2N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-(2,4-difluorophenoxy)azetidin-1-yl]-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]methanone |
InChI |
InChI=1S/C19H18F2N2O3/c20-14-6-7-18(16(21)10-14)26-15-11-22(12-15)19(24)23-17(8-9-25-23)13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,11-12H2/t17-/m0/s1 |
InChI Key |
KKNNNDKGZLIQBU-KRWDZBQOSA-N |
Isomeric SMILES |
C1CON([C@@H]1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |
Canonical SMILES |
C1CON(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)
![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
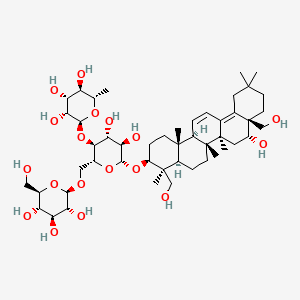
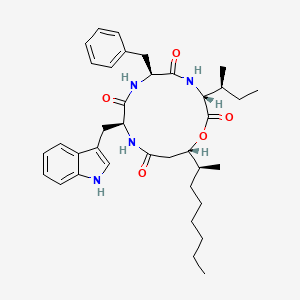
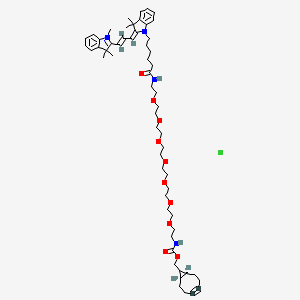

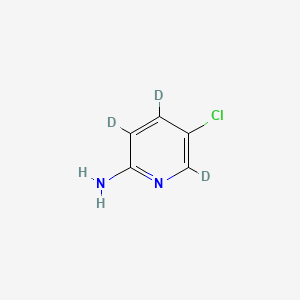
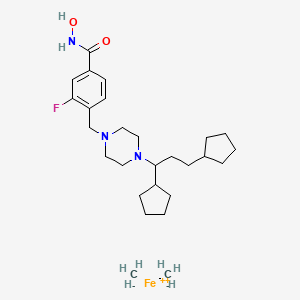
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
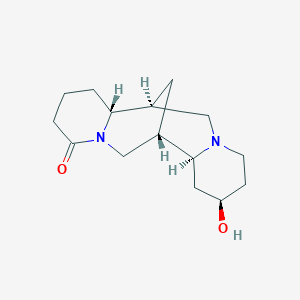
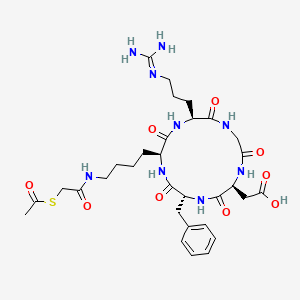

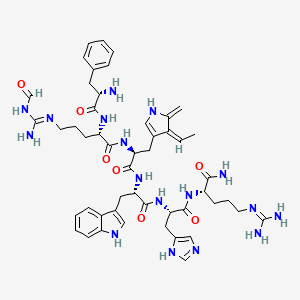
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
